Recombinant human erythropoietin (rhEPO) is a bioengineered glycoprotein hormone that serves as the primary regulator of erythropoiesis (red blood cell production) []. Its development stemmed from the understanding that a deficiency in erythropoietin (EPO) is a leading cause of anemia in patients with end-stage renal failure, including those undergoing dialysis []. rhEPO was designed to mimic the natural hormone and address this deficiency.
Recombinant human erythropoietin is derived from Chinese hamster ovary cells that have been genetically modified to produce the human form of erythropoietin. It belongs to the class of glycoproteins, characterized by its carbohydrate moieties that are crucial for its biological activity and pharmacokinetics. The compound is classified under biological pharmaceuticals, specifically as a biopharmaceutical product due to its complex structure and production process.
The synthesis of recombinant human erythropoietin involves several key steps:
The purification process ensures that the final product meets stringent regulatory standards for quality and efficacy.
Recombinant human erythropoietin is a glycoprotein consisting of approximately 165 amino acids with a molecular weight of around 30 kDa. Its structure includes four N-linked glycosylation sites at Asparagine 24, Asparagine 38, Asparagine 83, and one O-linked glycosylation site at Serine 126. The glycosylation patterns are essential for its stability and activity in vivo .
The three-dimensional structure of recombinant human erythropoietin has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing a compact fold that is crucial for its interaction with the erythropoietin receptor.
Recombinant human erythropoietin undergoes various biochemical reactions upon administration:
These reactions are critical for understanding how recombinant human erythropoietin functions within the body and how it can be optimized for therapeutic use.
The mechanism of action of recombinant human erythropoietin involves several steps:
This mechanism highlights how recombinant human erythropoietin effectively stimulates erythropoiesis (the production of red blood cells), which is vital in treating anemia.
Recombinant human erythropoietin exhibits several important physical and chemical properties:
These properties influence its formulation as a pharmaceutical product, affecting storage conditions and administration routes.
Recombinant human erythropoietin has several significant applications in medicine:
Erythropoietin (EPO) was first identified as a hematopoietic hormone regulating red blood cell production. Early studies isolated it from human urine, revealing a glycoprotein structure with a molecular weight of ~30–34 kDa [6]. The cloning of the EPO gene in 1985 enabled recombinant human EPO (rhEPO) production in Chinese Hamster Ovary (CHO) cells, achieving biochemical equivalence to natural EPO [1] [9]. Initial rhEPO versions (e.g., rhEPO-α and rhEPO-β) corrected anemia in chronic kidney disease but required frequent dosing due to short half-lives (4–8 hours intravenously in humans) [3] [9]. This limitation spurred engineering of long-acting analogs, marking a shift from replacement therapy to engineered biologics.
rhEPO’s structure comprises a 165-amino acid backbone with three N-linked glycosylation sites (Asn-24, Asn-38, Asn-83) and one O-linked site (Ser-126). Its glycosylation is critical for:
Table 1: Glycosylation Sites and Functional Impact in rhEPO
Site | Glycan Type | Role | Microheterogeneity Example |
---|---|---|---|
Asn-24 | N-linked | Stabilizes helix B; affects receptor affinity | Tetra-antennary vs. tri-antennary glycans |
Asn-38 | N-linked | Shields protease-sensitive regions | Varying sialylation (10–14 residues) |
Asn-83 | N-linked | Modulates solubility; prevents aggregation | High-mannose vs. complex glycans |
Ser-126 | O-linked | Optimizes orientation of C-terminal α-helix for receptor interaction | Core 1 vs. Core 2 structures |
Advanced analytical methods like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HR/AM) have identified >74 glycoforms, revealing site-specific differences in sialylation and antennarity [5]. Desialylation reduces in vivo activity by >90% but minimally affects in vitro receptor binding, underscoring glycosylation’s role in pharmacokinetics [9] [10].
To enhance pharmacokinetics, two innovative strategies emerged:
Fc Fusion ProteinsrhEPO-Fc fuses rhEPO to the Fc domain of human IgG, creating a homodimer (~118 kDa) with prolonged half-life via neonatal Fc receptor (FcRn)-mediated recycling:
Hyperglycosylated AnalogsDarbepoetin alfa (NESP) incorporates two additional N-glycosylation sites via Asn-30/Thr-32 and Val-87/Asn-88 mutations:
Table 2: Pharmacokinetic Properties of rhEPO Variants
Parameter | rhEPO | rhEPO-Fc | Darbepoetin alfa |
---|---|---|---|
Molecular Weight | 30–34 kDa | ~118 kDa | ~37 kDa |
Glycosylation Sites | 3 N, 1 O | 3 N, 1 O + Fc domain | 5 N, 1 O |
Sialic Acid Content | ≤14 residues | Comparable to rhEPO* | ≤22 residues |
Serum Half-life (Monkey) | 4–8 h | 29.5–38.9 h | 25–30 h |
Dosing Frequency | 3×/week | Weekly | Biweekly/Weekly |
rhEPO-Fc retains parental rhEPO’s glycosylation profile but gains Fc-mediated recycling [1] [3] [9].
These innovations demonstrate how structural modifications leverage physiological pathways (e.g., FcRn recycling, enhanced sialylation) to optimize rhEPO therapeutics.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8